molecular formula C12H12Cl2O B2386155 [3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287283-06-9

[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol

Cat. No.: B2386155
CAS No.: 2287283-06-9
M. Wt: 243.13
InChI Key: ZRCKRVATPPJJGT-UHFFFAOYSA-N
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Description

[3-(2,3-Dichlorophenyl)-1-bicyclo[111]pentanyl]methanol is a synthetic organic compound characterized by its unique bicyclo[111]pentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol typically involves the reaction of 2,3-dichlorobenzyl chloride with bicyclo[1.1.1]pentane-1-methanol under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The process would likely include steps such as halogenation, nucleophilic substitution, and purification through recrystallization or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with similar structural features but different functional groups.

    Indole Derivatives: Compounds containing the indole nucleus, which exhibit diverse biological activities.

Uniqueness

[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol is unique due to its bicyclo[1.1.1]pentane core, which imparts rigidity and distinct reactivity compared to other compounds. This structural feature makes it a valuable scaffold for the development of new molecules with specific properties.

Properties

IUPAC Name

[3-(2,3-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2O/c13-9-3-1-2-8(10(9)14)12-4-11(5-12,6-12)7-15/h1-3,15H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRCKRVATPPJJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=C(C(=CC=C3)Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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